2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide

Description

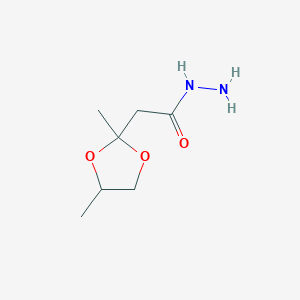

2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide is a hydrazide derivative characterized by a dioxolane ring substituted with methyl groups at positions 2 and 2. Acetohydrazides, in general, are versatile intermediates in medicinal chemistry due to their ability to form Schiff bases with aldehydes or ketones, enabling diverse pharmacological applications such as antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5-4-11-7(2,12-5)3-6(10)9-8/h5H,3-4,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGCZHRFGAFLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(C)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide typically involves the reaction of 2,4-dimethyl-1,3-dioxolane-2-acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The dioxolane ring and hydrazide group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance enzyme inhibition (e.g., α-glucosidase in ).

- Electron-Donating Groups (e.g., dimethylamino, methoxy): Improve selectivity for cancer cells or CNS targets (e.g., ).

- Dioxolane Advantage : The 2,4-dimethyl-dioxolane group in the target compound likely improves solubility and metabolic stability compared to bulkier aryl/heteroaryl substituents, though direct pharmacological data are needed.

Cytotoxicity and Anticancer Activity

- Triazole-Thio Derivatives: Demonstrated potent activity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ values < 10 µM .

- Benzothiazole-Thio Derivatives : Showed broad-spectrum anticancer activity (IC₅₀ = 12–45 µM) and apoptosis induction in glioma cells .

- Dioxolane Inference : The target compound’s dioxolane ring may reduce off-target toxicity by avoiding reactive thiol groups present in triazole/benzothiazole analogs.

Enzyme Inhibition

Antimicrobial and Antidepressant Activity

- Tetrazole Derivatives : Exhibited MIC = 30–43 µg/cm³ against bacterial/fungal strains .

- Triazole-Schiff Bases : Achieved 67% reduction in depressive behavior in mice .

Physicochemical and Thermal Properties

- Thermal Stability : Acetohydrazides with heterocyclic cores (e.g., triazine, benzothiazole) decompose at 200–300°C, while simpler arylidene derivatives are less stable .

- Dioxolane Impact : The dioxolane ring’s oxygen atoms may increase thermal stability via intramolecular hydrogen bonding, though experimental data are lacking.

Biological Activity

2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a dioxolane ring and a hydrazide functional group, which contribute to its reactivity and interactions with biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H14N2O3

- Molecular Weight : 174.20 g/mol

- CAS Number : 401461-96-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can engage in hydrogen bonding and other non-covalent interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activities.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oxidative stress and inflammatory responses.

Enzyme Inhibition

The compound is being explored for its potential as an enzyme inhibitor. It has shown promise in biochemical assays aimed at identifying novel inhibitors for enzymes implicated in various diseases. This includes investigations into its role as a ligand in enzyme-substrate interactions.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several acetohydrazide derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.

- Anticancer Activity : Another study focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated a dose-dependent decrease in cell viability with IC50 values around 30 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Yes | ~30 |

| 2-Acetylhydrazine | Structure | Moderate | ~50 |

| Hydrazine | Structure | Low | ~100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.